2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one
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Overview
Description
2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a benzofuran moiety, a piperazine ring, and a pyrimidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes under acidic conditions.
Piperazine Ring Formation: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes.
Pyrimidine Derivative Synthesis: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, aldehydes, and β-keto esters.
Coupling Reactions: The final compound is obtained by coupling the benzofuran moiety with the piperazine and pyrimidine derivatives using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the pyrimidine ring using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its multiple functional groups.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The benzofuran moiety can interact with aromatic amino acids in proteins, while the piperazine ring can form hydrogen bonds with polar residues. The pyrimidine derivative can participate in π-π stacking interactions with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone
- 2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[4-(5-fluoro-4-pyrimidin-4-yl)piperazin-1-yl]ethanone
Uniqueness
The presence of the 5-fluoro-6-methylpyrimidin-4-yl group in 2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one makes it unique compared to other similar compounds. This fluorinated pyrimidine derivative can enhance the compound’s binding affinity and specificity towards certain biological targets, potentially leading to improved therapeutic efficacy.
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O3/c1-14-18(22)20(24-13-23-14)26-9-7-25(8-10-26)17(27)12-28-16-6-4-5-15-11-21(2,3)29-19(15)16/h4-6,13H,7-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAFVMUWNUJPSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCN(CC2)C(=O)COC3=CC=CC4=C3OC(C4)(C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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